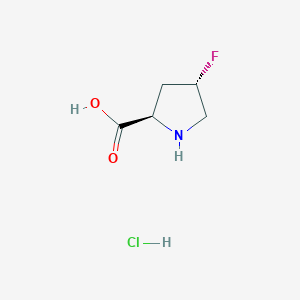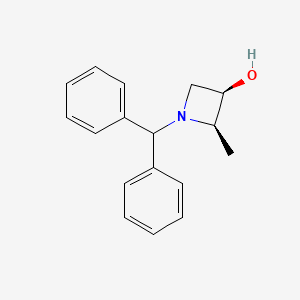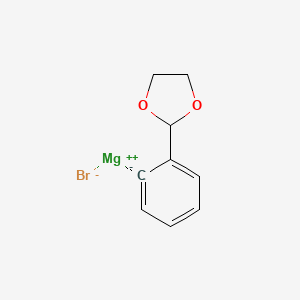
2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
Overview
Description
“2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” is a Grignard reagent . It is used in the preparation of various compounds, including 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38 , and in the synthesis of febrifugine based antimalarial drugs .
Synthesis Analysis
The synthesis of “2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” involves the use of Grignard reagents . It is used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” is represented by the InChI code:1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-4,9H,6-7H2;1H;/q;;+1/p-1 . Chemical Reactions Analysis
As a Grignard reagent, “2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” can undergo addition reactions with many unsaturated functional groups . The phenyl group can displace halide from other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” include a molecular weight of 253.38 . It is a solution at room temperature .Mechanism of Action
Safety and Hazards
“2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” is classified as dangerous according to GHS pictograms . It has hazard statements H225, H302, H314, H319, H335, H351 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions of “2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide” could involve its use in the synthesis of new compounds and in the development of new reactions . Its potential applications in the synthesis of radiolabeled compounds and antimalarial drugs highlight its importance in medicinal chemistry .
properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-4,9H,6-7H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBSPCOWVXUQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)


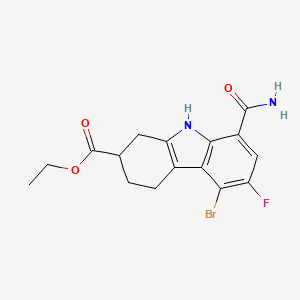
![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B3244924.png)
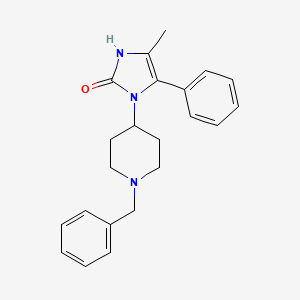
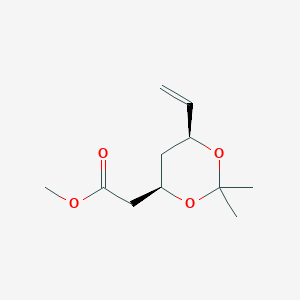


![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)

